molecular formula C9H8O B050305 7-Methylbenzofuran CAS No. 17059-52-8

7-Methylbenzofuran

Cat. No.: B050305
CAS No.: 17059-52-8
M. Wt: 132.16 g/mol
InChI Key: PHQXPPBIJBCIMI-UHFFFAOYSA-N
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Description

7-Methylbenzofuran is an organic compound with the molecular formula C9H8O It is a derivative of benzofuran, characterized by a methyl group attached to the seventh position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-(2-methylphenoxy)acetaldehyde under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methyl group at the desired position on the benzofuran ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into more saturated compounds.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-2-carboxylic acid, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

7-Methylbenzofuran has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the methyl group.

    2-Methylbenzofuran: A methyl group attached to the second position.

    5-Methylbenzofuran: A methyl group attached to the fifth position.

Uniqueness: 7-Methylbenzofuran is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

7-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXPPBIJBCIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168892
Record name 7-Methylbenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17059-52-8
Record name 7-Methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17059-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylbenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methylbenzofuran
Source European Chemicals Agency (ECHA)
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Record name 7-METHYLBENZOFURAN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to obtain 7-Methylbenzofuran derivatives?

A1: Several methods have been explored for the synthesis of this compound derivatives. One approach involves the annulation of a substituted benzofuran-2-carbaldehyde, such as 4-isopropyl-7-methylbenzofuran-2-carbaldehyde, using a Wittig reaction followed by ring closure and functional group modifications []. Another method utilizes 2,4,6-trihydroxytoluene as a starting material for the synthesis of various aurone derivatives, which are structurally related to benzofurans [, ].

Q2: What biological activities have been observed for this compound derivatives?

A2: Studies have shown that certain this compound derivatives exhibit promising biological activities. For example, hydroxyderivatives of 2-benzylidenebenzofuran-3(2H)-ones, synthesized from 2,4,6-trihydroxytoluene, have demonstrated inhibitory activity against bacterial strains like Escherichia coli, Pseudomonas fluorescens, Staphylococcus aureus, and Bacillus subtilis []. Additionally, benzofuran–chalcone hybrids incorporating a this compound moiety have shown potential as multifunctional agents against Alzheimer’s disease in a Caenorhabditis elegans model. These hybrids were found to reduce amyloid-beta aggregation, increase acetylcholine levels, and protect against cholinergic neurodegeneration [].

Q3: How does the structure of this compound influence its conformational properties?

A3: The presence of the methyl group at the 7-position of the benzofuran ring can influence the molecule's conformation, particularly the angle between the plane of the benzene ring and the plane containing the oxygen bonds. Studies using ultraviolet absorption spectra have shown that the angle increases in the order of 2,3-dihydrobenzofuran < 2,3-dihydro-7-methylbenzofuran < chroman < homochroman. The 7-methyl group in 2,3-dihydro-7-methylbenzofuran leads to steric hindrance, affecting the oxygen atom's hybridization and resulting in a larger angle compared to the unsubstituted dihydrobenzofuran [].

Q4: Are there any studies on the antioxidant properties of this compound derivatives?

A4: Yes, the antioxidant activity of certain this compound derivatives has been investigated. Hydroxyderivatives of 2-benzylidenebenzofuran-3(2H)-ones were studied using cyclic voltammetry and spectrophotometric methods with 2,2′-diphenyl-1-picrylhydrazyl (DPPH•) radical scavenging assay. The results indicated moderate antioxidant activity for these compounds, with the number and position of hydroxyl groups influencing their efficacy [].

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